Structural and Physicochemical Differentiation vs. 7-(Pyridin-3-yl) Analog
The target compound features a 6-methylpyridin-2-ylmethyl substituent, which is regioisomeric and structurally distinct from the 3-pyridyl group found in comparators like 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane. Preliminary predicted data indicates a logP of 2.66, a polar surface area (PSA) of 48.42 Ų, and 4 hydrogen bond acceptors . This contrasts with the unsubstituted pyridyl analog, which has a lower predicted logP and different H-bond acceptor/donor profiles, potentially affecting CNS penetration and target selectivity. Direct binding data for the target compound is not yet available in public literature.
| Evidence Dimension | Predicted Physicochemical Properties (logP, PSA, H-bond acceptors) |
|---|---|
| Target Compound Data | logP: 2.66; PSA: 48.42 Ų; H-bond acceptors: 4 |
| Comparator Or Baseline | 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane: Specific predicted logP/PSA data not available in this search; presence of basic nitrogen on pyridine differs. |
| Quantified Difference | Difference in logP is predicted to be >0.5 units based on the addition of a methyl group and a benzylic linker, but exact values for the comparator are missing. The number of H-bond acceptors differs. |
| Conditions | Predicted values from computational models (mcule.com database) . Not experimentally validated. |
Why This Matters
The distinct physicochemical fingerprint suggests a different in vivo profile compared to non-methylated pyridyl analogs, which is crucial for pharmacokinetic optimization in CNS programs.
